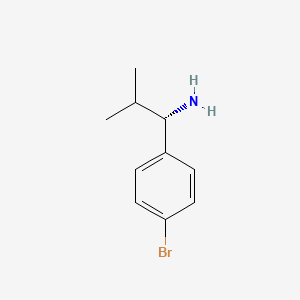(1S)-1-(4-Bromophenyl)-2-methylpropylamine
CAS No.: 1213163-28-0
Cat. No.: VC8218961
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1213163-28-0 |
|---|---|
| Molecular Formula | C10H14BrN |
| Molecular Weight | 228.13 g/mol |
| IUPAC Name | (1S)-1-(4-bromophenyl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | SOYPVVIXRRAUTP-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)[C@@H](C1=CC=C(C=C1)Br)N |
| SMILES | CC(C)C(C1=CC=C(C=C1)Br)N |
| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)Br)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
(1S)-1-(4-Bromophenyl)-2-methylpropylamine belongs to the class of arylalkylamines, featuring a 4-bromophenyl group attached to a chiral carbon center adjacent to a secondary amine. The IUPAC name, (1S)-1-(4-bromophenyl)-2-methylpropan-1-amine, reflects its branched structure and absolute configuration. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1213163-28-0 |
| Molecular Formula | |
| Molecular Weight | 228.13 g/mol |
| Exact Mass | 227.03 g/mol (monoisotopic) |
| SMILES | CC(C)C@@HN |
| InChIKey | SOYPVVIXRRAUTP-JTQLQIEISA-N |
Synthesis and Manufacturing
Asymmetric Amination of 4-Bromophenylpropanone
A reductive amination strategy could involve reacting 1-(4-bromophenyl)-2-methylpropan-1-one with methylamine in the presence of a chiral catalyst (e.g., Ru-BINAP complexes) to induce enantioselectivity . This method parallels approaches used for β-amino alcohols, where ketones are converted to amines via hydrogenation .
Bromination of Arylalkylamine Precursors
Patent EP2532644A1 describes bromination of 2-methyl-2-phenylpropanoic acid in aqueous media to yield 2-(4-bromophenyl)-2-methylpropanoic acid, a related intermediate . Adapting this method, the amine derivative could be synthesized via Hofmann degradation or Curtius rearrangement of the corresponding acid .
Challenges in Enantioselective Synthesis
Achieving high enantiomeric excess (ee) requires chiral auxiliaries or catalysts. Academic work on pseudotrienic acid synthesis highlights the use of zirconocene/zinc-mediated asymmetric additions to aldehydes, which could be modified for this compound . For example, Jayasuriya (2007) demonstrated desymmetrization strategies using β-amino thiol ligands to control stereochemistry in similar systems .
Physicochemical Properties
Solubility and Stability
(1S)-1-(4-Bromophenyl)-2-methylpropylamine is likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and moderately soluble in alcohols. Its amine group () renders it protonated under physiological conditions, enhancing water solubility at acidic pH. Stability data are unavailable, but analogous arylalkylamines degrade via oxidation or photolysis, necessitating storage under inert atmospheres.
Thermal Properties
Melting and boiling points remain uncharacterized. Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 150°C, suggesting moderate thermal stability.
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
Chiral amines are critical building blocks for active pharmaceutical ingredients (APIs). For example:
-
Antihistamines: The structurally related fexofenadine uses a brominated aryl moiety similar to (1S)-1-(4-bromophenyl)-2-methylpropylamine .
-
Antidepressants: Venlafaxine and duloxetine employ branched alkylamine architectures for serotonin-norepinephrine reuptake inhibition .
Catalysis and Ligand Design
The compound’s chiral center makes it a candidate for asymmetric catalysis ligands. β-Amino thiol ligands, as explored in pseudotrienic acid synthesis, have been used to control stereochemistry in metal-catalyzed reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume